molecular formula C24H43BrS B3341001 2-Bromo-5-(2-octyldodecyl)thiophene CAS No. 1004524-17-7

2-Bromo-5-(2-octyldodecyl)thiophene

Cat. No.: B3341001
CAS No.: 1004524-17-7
M. Wt: 443.6 g/mol
InChI Key: WSDSWKYPTYENJO-UHFFFAOYSA-N
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Description

2-Bromo-5-(2-octyldodecyl)thiophene is an organic compound with the molecular formula C24H43BrS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its use in the synthesis of conjugated polymers, which are essential in various electronic and optoelectronic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(2-octyldodecyl)thiophene typically involves the bromination of 5-(2-octyldodecyl)thiophene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-bromination .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(2-octyldodecyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiophenes and conjugated polymers, which have applications in electronic devices .

Scientific Research Applications

2-Bromo-5-(2-octyldodecyl)thiophene is widely used in scientific research, particularly in the field of materials science. Its applications include:

Mechanism of Action

The mechanism by which 2-Bromo-5-(2-octyldodecyl)thiophene exerts its effects is primarily through its incorporation into conjugated polymer chains. These polymers exhibit unique electronic properties due to the delocalization of π-electrons along the polymer backbone. The molecular targets and pathways involved include the interaction with light and charge carriers, which are crucial for the functionality of electronic and optoelectronic devices .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-methylthiophene
  • 2-Acetyl-5-bromothiophene
  • 5-Bromo-2-thienyl methyl ketone

Uniqueness

Compared to similar compounds, 2-Bromo-5-(2-octyldodecyl)thiophene is unique due to its long alkyl side chain, which enhances its solubility and processability in organic solvents. This property is particularly advantageous in the fabrication of thin films for electronic applications .

Properties

IUPAC Name

2-bromo-5-(2-octyldodecyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H43BrS/c1-3-5-7-9-11-12-14-16-18-22(17-15-13-10-8-6-4-2)21-23-19-20-24(25)26-23/h19-20,22H,3-18,21H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDSWKYPTYENJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)CC1=CC=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H43BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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